6-Bromo-3-chloro-4-methoxy (1H)indazole
Description
Overview of Heterocyclic Compounds in Medicinal Chemistry and Drug Discovery
Heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery, representing a vast and diverse class of organic molecules. rroij.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom, within the ring. mdpi.com Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these structures. nih.gov Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in modern drug design. nih.gov
The significance of heterocyclic compounds stems from their structural diversity and their ability to serve as versatile scaffolds for the design of therapeutic agents. rroij.commdpi.com The presence of heteroatoms imparts unique physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov These scaffolds allow for the creation of molecules that can interact with a high degree of specificity with biological targets like enzymes and receptors. rroij.com Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to form hydrogen bonds and engage in π-π stacking interactions with proteins and nucleic acids. rroij.comnih.gov
The advancement of synthetic methodologies, including metal-catalyzed cross-coupling reactions, has enabled chemists to rapidly access a wide variety of functionalized heterocycles. nih.govrsc.org This has expanded the available "drug-like" chemical space, facilitating the discovery of novel treatments for a wide range of diseases, including cancer, infections, and neurodegenerative disorders. mdpi.comnih.govresearchgate.net Many heterocyclic compounds are also derived from natural products, such as alkaloids, which have been subsequently modified by chemists to enhance their therapeutic properties. nih.gov
The Indazole Scaffold: Structural Features and Tautomerism (1H- and 2H-indazole)
The indazole, also known as benzopyrazole, is an aromatic bicyclic heterocyclic compound. nih.gov Its structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This scaffold is of significant interest in medicinal chemistry because it acts as a "privileged structure," appearing in numerous biologically active compounds. pnrjournal.com
A key feature of the indazole ring is its ability to exist in different tautomeric forms, a phenomenon known as annular tautomerism. nih.govcaribjscitech.com Tautomers are isomers that differ in the position of a proton. For indazole, the most common tautomers are 1H-indazole and 2H-indazole (also called isoindazole), which differ in the location of the hydrogen atom on one of the two nitrogen atoms in the pyrazole ring. nih.govresearchgate.net

Thermodynamic studies and energy calculations have consistently shown that the 1H-indazole tautomer is the more stable and predominant form compared to the 2H-indazole. nih.govnih.govchemicalbook.com The energy difference is approximately 2.3 kcal/mol, making the 1H form energetically more favorable in the gas phase, in solution, and in the solid state. caribjscitech.comchemicalbook.com This stability is a critical factor influencing the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov While 1H-indazoles are more common, 2H-indazole derivatives can be synthesized and have also been found to possess important biological activities. researchgate.net The indazole scaffold's nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling strong interactions with biological targets, which is a particularly valuable feature for designing enzyme inhibitors. pharmablock.com
Table 1. Comparison of Properties of 1H- and 2H-Indazole Tautomers. caribjscitech.comchemicalbook.com
Historical Context of Indazole Derivatives in Chemical and Biological Research
The history of indazole chemistry dates back to the 19th century, with the first synthesis reported by Emil Fischer in 1883. caribjscitech.comwikipedia.org Despite this early discovery, indazole derivatives are rarely found in nature. nih.govpnrjournal.com To date, only a few naturally occurring indazoles have been isolated, including the alkaloids Nigellicine, Nigeglanine, and Nigellidine from plants of the Nigella genus. pnrjournal.comwikipedia.org
The limited natural abundance of the indazole nucleus has not hindered its exploration in synthetic and medicinal chemistry. pnrjournal.com Over the last few decades, extensive research has led to the synthesis of a vast number of indazole derivatives, which have demonstrated a broad spectrum of pharmacological activities. nih.govaustinpublishinggroup.com The versatility of the indazole scaffold has made it a valuable component in the development of therapeutic agents. researchgate.net
Several indazole-based compounds have successfully been developed into clinically used drugs, validating the therapeutic potential of this heterocyclic system. nih.gov These drugs target a variety of conditions, showcasing the scaffold's adaptability in drug design. ijcrt.org The development of these compounds has spurred further interest in synthesizing novel indazole derivatives to explore their potential in treating a wide range of diseases. austinpublishinggroup.comresearchgate.net
Table 2. Examples of Marketed Drugs Containing the Indazole Scaffold.
Rationale for Researching 6-Bromo-3-chloro-4-methoxy (1H)indazole within the Broader Indazole Context
The specific compound this compound is of significant interest to medicinal chemists primarily as a versatile synthetic intermediate for the construction of more complex molecules. nih.govnih.gov The rationale for its research is rooted in the strategic placement of its functional groups—bromo, chloro, and methoxy (B1213986)—on the stable 1H-indazole core. nih.govchemicalbook.com
The indazole nucleus itself is a privileged scaffold, particularly for the development of protein kinase inhibitors, which are a major class of anticancer drugs. pharmablock.comresearchgate.net The functional groups on this specific derivative provide distinct advantages for drug discovery efforts:
Halogen Substituents (Bromo and Chloro): The presence of two different halogen atoms at the C3 and C6 positions is highly valuable. nih.gov Halogens, particularly bromine and chlorine, serve as versatile synthetic "handles" for introducing further molecular diversity. chim.it They are key functional groups for participating in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govnih.gov This allows chemists to readily attach various other fragments to the indazole core, enabling the rapid synthesis of a library of derivatives for biological screening. rsc.org The different reactivity of the C-Br and C-Cl bonds can also potentially allow for selective, sequential reactions. Halogenation can also significantly alter the biological properties of a molecule. nih.govrsc.org
Methoxy Group: The methoxy (-OCH3) group at the C4 position influences the electronic properties of the aromatic system. It is an electron-donating group that can affect the molecule's reactivity and its binding interactions with biological targets. Furthermore, the methoxy group can impact physicochemical properties like lipophilicity and solubility, which are critical for a compound's drug-like characteristics. nih.gov
1H-Indazole Core: The compound is based on the more thermodynamically stable 1H-indazole tautomer. nih.gov This provides a predictable and stable platform for synthetic modifications, ensuring that reactions proceed on a well-defined and consistent structural framework. nih.govchemicalbook.com
Compound Names Mentioned
Properties
IUPAC Name |
6-bromo-3-chloro-4-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCFLSPSQPTTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Strategies for 1H-Indazole Core Synthesis
The construction of the 1H-indazole scaffold is a well-established area of heterocyclic chemistry, with numerous methods developed to achieve this bicyclic system. These strategies often involve the formation of the crucial N-N bond or the cyclization of a pre-functionalized benzene (B151609) derivative.
The most common and versatile approaches to the 1H-indazole core involve the cyclization of appropriately substituted aromatic precursors. These methods are advantageous as the final substitution pattern on the indazole can often be dictated by the choice of starting materials.
Key cyclization strategies include:
From o-Haloaryl Carbonyls and Hydrazines : A widely used two-step, one-pot process involves the condensation of an o-haloaryl aldehyde or ketone with a hydrazine (B178648) to form a hydrazone intermediate. researchgate.net This intermediate then undergoes an intramolecular Ullmann-type N-arylation, often catalyzed by copper, to yield the 1H-indazole. researchgate.netthieme-connect.com This method is applicable to a broad range of substrates. researchgate.net For instance, o-chlorinated arylhydrazones can be cyclized using copper catalysis. nih.gov
Reductive Cyclization : Precursors like o-nitrobenzaldehydes can react with agents such as 2-(methylamino)acetic acid (sarcosine) to undergo thermal 1,7-electrocyclization, forming the indazole ring. thieme-connect.de Another reductive approach involves the cyclization of o-nitro-ketoximes. researchgate.net
From o-Toluidine (B26562) Derivatives : The diazotization of o-toluidine using sodium nitrite (B80452) in acetic acid, followed by ring closure involving the methyl group, can produce 1H-indazole. chemicalbook.com
From 2-Aminobenzonitriles : Ketimine intermediates, prepared from o-aminobenzonitriles and organometallic reagents, can be cyclized via a Cu(OAc)₂-mediated N-N bond formation, using oxygen as the oxidant, to afford 1H-indazoles in good to excellent yields. nih.gov
[3+2] Cycloaddition Reactions : 1H-indazoles can be constructed using a [3+2] annulation approach between arynes and hydrazones. organic-chemistry.org This method allows for the use of N-tosylhydrazones or N-aryl/alkylhydrazones under different conditions to produce various indazoles. organic-chemistry.org
| Precursor Type | Key Reagents/Catalysts | Reaction Type | Reference |
|---|---|---|---|
| o-Haloaryl Carbonyls + Hydrazines | CuI, Diamine Ligand | Condensation + Intramolecular N-Arylation | researchgate.netthieme-connect.comnih.gov |
| o-Aminobenzonitriles + Organometallics | Cu(OAc)₂ , O₂ | N-N Bond Formation | nih.gov |
| Arynes + Hydrazones | - | [3+2] Annulation | organic-chemistry.org |
| o-Toluidine | NaNO₂, Acetic Acid | Diazotization-Cyclization | chemicalbook.com |
A more recent strategy for constructing the indazole skeleton involves the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. nih.gov This method builds the benzene ring onto a pre-existing pyrazole (B372694) core. The reaction is typically mediated by a catalyst system such as Pd(OAc)₂/P(tBu)₃·HBF₄. nih.gov This approach has also been extended to the synthesis of poly(indazole)s through the polyannulation of pyrazoles and diynes, highlighting its utility in materials science. rsc.org While effective, these methods can require high temperatures. dntb.gov.ua
Modern synthetic methods increasingly focus on C-H activation and functionalization to streamline synthetic sequences. For indazole synthesis, intramolecular aryl C-H amination provides a powerful route to the final ring-closing step. nih.gov
Various catalytic systems have been developed for this transformation:
Silver-Mediated Amination : A silver(I)-mediated intramolecular oxidative C-H amination has been shown to be efficient for constructing a variety of 1H-indazoles, particularly 3-substituted derivatives. nih.gov Mechanistic studies suggest the reaction may proceed via a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.govacs.org
Palladium-Catalyzed Amination : Ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones can be used to synthesize 1H-indazoles. nih.gov
Rhodium and Copper Catalysis : A redox-neutral synthesis of 1H-indazoles has been achieved through the C-H activation and C-N/N-N coupling of imidate esters or NH imines with nitrosobenzenes, catalyzed by rhodium and copper. nih.gov
Metal-Free Amination : Iodine, in the presence of potassium iodide and sodium acetate, can mediate the direct aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones to form 1H-indazoles. nih.gov Another metal-free approach uses [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. nih.gov
Targeted Synthesis of 6-Bromo-3-chloro-4-methoxy (1H)indazole and its Key Intermediates
The synthesis of the specifically substituted this compound (CAS No. 885523-17-1) requires a multi-step sequence where the core indazole is either formed with some substituents already in place or is functionalized post-cyclization. The strategy hinges on the regioselective introduction of two different halogens and a methoxy (B1213986) group.
Halogenation is a critical transformation for functionalizing the indazole ring, often serving as a prelude to cross-coupling reactions. chim.it The introduction of chlorine at the C3 position and bromine at the C6 position requires careful selection of reagents and conditions to control regioselectivity.
Chlorination at C3 : The C3 position of the 1H-indazole ring is susceptible to electrophilic halogenation. The chlorination of 1H-indazole can be achieved selectively with reagents like sodium hypochlorite (B82951) to yield 3-chloro-1H-indazole. chemicalbook.com Other chlorinating agents such as N-chlorosuccinimide (NCS) are also employed for this purpose. thieme-connect.de
Bromination at C6 : Achieving bromination at the C6 position often involves starting with a precursor that directs the halogenation. However, direct bromination on the indazole ring can be complex. Electrophilic bromination of 1H-indazole typically occurs at the C3, C5, and C7 positions. chemicalbook.com For instance, the bromination of 1H-indazole with N-bromosuccinimide (NBS) often yields 3-bromo-1H-indazole. thieme-connect.de To achieve C6 bromination, one would typically start with a precursor like 4-bromo-2-fluoro-6-methoxyaniline, which already contains the required bromine and methoxy substituents in the correct orientation prior to cyclization. The synthesis of 6-bromo-1H-indazole itself is a key step for creating analogues, and it can be subsequently functionalized. chim.itresearchgate.net For example, 6-bromoindazole can be iodinated at the C3-position using I₂ and KOH in DMF. chim.it
| Halogenation | Reagent | Typical Position | Reference |
|---|---|---|---|
| Chlorination | Sodium Hypochlorite, NCS | C3 | thieme-connect.dechemicalbook.com |
| Bromination | N-Bromosuccinimide (NBS) | C3, C7 | thieme-connect.denih.gov |
| Bromination | Bromine in DMF | C3 | google.com |
| Iodination | Iodine, KOH | C3 | chim.itmdpi.com |
The introduction of a methoxy group at the C4 position is almost exclusively accomplished by using a starting material that already contains this substituent. Direct methoxylation of the pre-formed indazole ring at C4 is challenging due to competing reactions at other positions.
A plausible synthetic route would begin with a precursor such as a 2-amino- or 2-halobenzaldehyde derivative bearing the methoxy group at the desired position. For example, a synthesis could start from an aniline (B41778) derivative like 2-fluoro-6-methoxyaniline. This starting material would first be brominated, then potentially formylated, and finally cyclized with hydrazine to form the 6-bromo-4-methoxy-1H-indazole intermediate. The final chlorination at the C3 position would then yield the target molecule. The synthesis of related compounds like methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate demonstrates the strategy of incorporating methoxy groups via the starting materials (in this case, on an N-aryl substituent). nih.gov
Regioselective Functionalization and Control
Regioselective functionalization is critical in the synthesis of complex indazole derivatives, ensuring that reactions occur at the desired position. nih.gov The substitution pattern of the indazole ring, featuring a methoxy group at position 4, a bromine at position 6, and a chlorine at position 3, dictates the outcome of further chemical transformations.
Control over N-alkylation is a common challenge in indazole chemistry, as direct alkylation can lead to a mixture of N1 and N2 substituted products. nih.gov The regioselectivity is influenced by both steric and electronic effects of the substituents on the indazole ring. For instance, studies on variously substituted indazoles have shown that the choice of base and solvent system can direct the alkylation to either the N1 or N2 position. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N1 alkylation. Conversely, different conditions can be optimized to favor the N2 product. The presence of substituents on the benzene ring, such as the bromo and methoxy groups in the title compound, will influence the electronic distribution and steric environment around the N1 and N2 positions, thereby affecting the regioselectivity of such reactions.
Furthermore, direct halogenation of the indazole core is a key method for introducing functional handles. For example, metal-free methods using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can achieve regioselective halogenation at specific positions, which can be controlled by tuning reaction conditions. rsc.org Research on 4-substituted 1H-indazoles has demonstrated that direct bromination with NBS can occur selectively at the C7 position. nih.gov This selectivity is attributed to the directing effects of the substituent at the C4 position. nih.gov Such principles are applicable when considering further functionalization of the 6-bromo-3-chloro-4-methoxy(1H)indazole core, where the existing substituents would direct incoming electrophiles.
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry offers powerful tools for the efficient and precise construction of complex molecules. For indazole derivatives, techniques like click chemistry, stereoselective synthesis, and flow chemistry have become increasingly important.
Click Chemistry Applications (e.g., CuAAC) for Derivatization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust method for creating 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This reaction is known for its high efficiency, wide functional group tolerance, and mild reaction conditions. organic-chemistry.orgbeilstein-journals.org For the derivatization of indazole analogues, this methodology provides a powerful tool for molecular assembly.
To apply CuAAC, the indazole scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne. For example, a 6-bromo-1H-indazole can be converted to an azide-containing derivative, which can then be reacted with a variety of terminal alkynes to generate a library of triazole-linked indazole compounds. researchgate.net The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate. organic-chemistry.org The reaction is versatile and can be performed in various solvents, including aqueous mixtures. organic-chemistry.orgdb-thueringen.de
Table 1: General Conditions for CuAAC Reactions
| Parameter | Condition | Notes |
| Catalyst | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | The active catalyst is Cu(I). organic-chemistry.org |
| Reactants | Terminal Alkyne, Organic Azide | The indazole must be derivatized to contain one of these groups. |
| Solvents | Water, Alcohols (e.g., tBuOH), DMF, DMSO | Often performed in mixtures like tBuOH/H₂O. db-thueringen.de |
| Temperature | Room Temperature to Mild Heating | The reaction is often rapid at room temperature. db-thueringen.de |
| Additives | Ligands (e.g., TBTA), Bases (e.g., DIPEA) | Ligands can stabilize the Cu(I) catalyst and accelerate the reaction. nih.gov |
Stereoselective Synthesis Approaches
The development of stereoselective methods to synthesize chiral indazole derivatives is crucial, particularly for pharmaceutical applications where specific stereoisomers often exhibit desired biological activity. A significant challenge is the creation of quaternary stereocenters.
One innovative approach involves a copper-hydride (CuH)-catalyzed C3-selective allylation of 1H-indazoles. nih.govacs.org This method utilizes N-(benzoyloxy)indazoles as electrophiles, which is an example of umpolung (polarity reversal) from the typical nucleophilic character of indazoles. nih.govmit.edu This strategy allows for the construction of C3-allyl 1H-indazoles containing quaternary stereocenters with high enantioselectivity. nih.govacs.org The reaction tolerates a wide range of substituents on both the indazole ring and the allene (B1206475) coupling partner. nih.gov For example, indazoles with substituents like 5-chloro, 6-chloro, and 4-methoxy are compatible with this transformation. nih.govacs.org The enantioselectivity is believed to arise from a six-membered Zimmerman-Traxler-type transition state. acs.orgchemrxiv.org
Another strategy involves the merging of chiral building blocks, such as piperazines and morpholines, with the indazole core to create novel, stereochemically diverse fused heterocyclic systems. nih.gov This approach uses a Smiles rearrangement to form the indazole structure, followed by a late-stage Michael addition to construct the fused piperazine (B1678402) or morpholine (B109124) ring. nih.gov
Flow Chemistry in Indazole Synthesis
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and reproducibility over traditional batch methods. acs.orgacs.org The use of continuous flow reactors allows for precise control over reaction parameters such as temperature and pressure, enabling reactions to be performed under conditions that might be hazardous on a large scale in a batch reactor. acs.org
Chemical Reactivity and Derivatization Pathways of 6-Bromo-3-chloro-4-methoxy(1H)indazole Analogues
The presence of two different halogen atoms on the indazole scaffold provides a versatile platform for sequential and selective functionalization. The differential reactivity of the C-Br and C-Cl bonds is key to designing synthetic strategies for creating complex molecular architectures.
Substitution Reactions at Halogenated Sites
The bromine at C6 and the chlorine at C3 are prime sites for modification via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org
Generally, in dihalogenated aromatic systems, the site of the cross-coupling reaction is determined by the relative reactivity of the carbon-halogen bonds. The bond dissociation energy follows the trend C–I < C–Br < C–Cl, making aryl iodides and bromides typically more reactive than aryl chlorides in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. libretexts.orgwhiterose.ac.uk This inherent difference in reactivity allows for selective functionalization. For a molecule like 6-bromo-3-chloro-1H-indazole, it is expected that the C6-Br bond would react preferentially over the C3-Cl bond under carefully controlled Suzuki, Stille, or Buchwald-Hartwig amination conditions.
For instance, in Suzuki-Miyaura cross-coupling reactions of dihalogenated heteroarenes, site selectivity can often be achieved. nih.gov A reaction on a 6-bromo-3-iodo-1H-indazole has been shown to undergo Suzuki coupling selectively at the more reactive C3-iodo position. rsc.org By analogy, for 6-bromo-3-chloro-1H-indazole, one could selectively perform a Suzuki coupling at the C6-bromo position using a suitable palladium catalyst and conditions, leaving the C3-chloro position intact for a subsequent, different coupling reaction. This stepwise approach enables the introduction of two different aryl, heteroaryl, or other groups at these positions.
Table 2: Common Cross-Coupling Reactions for Functionalizing Halogenated Indazoles
| Reaction Name | Reagents | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |
| Heck Coupling | Alkene | C-C (vinyl) | Pd(OAc)₂, PdCl₂ |
| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) | Pd/Cu co-catalysis |
| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst with specific phosphine (B1218219) ligands |
| Stille Coupling | Organostannane | C-C | Pd(PPh₃)₄ |
The choice of palladium catalyst, ligand, base, and solvent can be tuned to control the selectivity and efficiency of these transformations. pku.edu.cn This differential reactivity provides a powerful strategic advantage for the synthesis of highly functionalized and complex indazole-based molecules.
Transformations Involving the Methoxy Group
The methoxy group (-OCH₃) at the C4 position of the indazole ring is a key functional handle that can be transformed, most notably through demethylation, to yield a hydroxyl group (-OH). This conversion is significant as it opens up pathways to new derivatives via subsequent reactions at the newly formed hydroxyl site.
A common and effective method for demethylation is treatment with strong acids, such as hydrobromic acid (HBr). For instance, a similar transformation on 5-methoxy-substituted indazoles has been successfully achieved using 48% HBr in acetic acid under microwave conditions, resulting in the corresponding 5-hydroxy indazole in high yield. nih.gov This process highlights the viability of converting the methoxy ether into a phenol (B47542), which can then serve as a precursor for further functionalization.
Table 1: Example of Methoxy Group Demethylation
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| 3-aryl-5-methoxy-1H-indazole | 48% HBr, AcOH, Microwave | 3-aryl-5-hydroxy-1H-indazole | 90% | nih.gov |
This transformation from an ether to a phenol dramatically alters the electronic properties and reactivity of the molecule, allowing for subsequent O-alkylation, O-acylation, or other phenol-specific reactions.
Functional Group Interconversions on the Indazole Ring
The indazole ring and its substituents, particularly the halogens and the N-H group, are ripe for a variety of functional group interconversions (FGI). These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
Halogenation and Subsequent Couplings: The indazole ring can undergo further halogenation. For example, the C3 position of N-unprotected indazoles can be readily iodinated using iodine (I₂) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent. chim.it The resulting haloindazoles, including the starting 6-bromo-3-chloro-4-methoxy-1H-indazole, are excellent substrates for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki and Negishi couplings, or copper-catalyzed reactions like Buchwald-Hartwig aminations, enable the formation of new carbon-carbon and carbon-nitrogen bonds at the halogenated positions. nih.govchim.it This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
N-Substitution Reactions: The nitrogen atom of the indazole ring (N1) is a common site for functionalization. Regioselective N-alkylation or N-arylation can be achieved under various conditions. nih.gov For example, N-arylation of 3-substituted indazoles can be accomplished using an aryl iodide, a copper(I) iodide catalyst, and a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov Similarly, N-alkylation can introduce various alkyl chains onto the indazole nitrogen. nih.gov
Formation of Fused Heterocycles: The functional groups on the indazole can be utilized to construct more complex heterocyclic systems. A notable example is the "click chemistry" approach, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). A 6-bromo-1H-indazole can be first propargylated at the N1 position, and the resulting terminal alkyne can then react with various organic azides to form 1,2,3-triazole derivatives tethered to the indazole core. researchgate.net This demonstrates a powerful functional group interconversion where the N-H group is ultimately transformed into a complex triazole-containing substituent.
Table 2: Overview of Functional Group Interconversions on the Indazole Scaffold
| Position | Initial Group | Reagents/Reaction Type | Final Group | Reference |
| C3 | -H | I₂, KOH, Dioxane | -I (Iodo) | nih.govchim.it |
| C3/C6 | -Cl / -Br | Arylboronic acid, Pd catalyst (Suzuki Coupling) | -Aryl | nih.gov |
| N1 | -H | Aryl iodide, CuI, K₃PO₄ (Buchwald-Hartwig) | -Aryl | nih.gov |
| N1 | -H | Propargyl bromide, K₂CO₃; then R-N₃, Cu(I) | -CH₂-Triazole-R | researchgate.net |
These transformations underscore the utility of 6-Bromo-3-chloro-4-methoxy-1H-indazole as a versatile building block in synthetic chemistry, providing multiple avenues for structural modification and the development of new chemical entities.
Structure Activity Relationship Sar Studies
Impact of Halogen Substituents on Biological Activity
The presence of halogen atoms like bromine and chlorine is a key determinant of the biological activity in indazole derivatives. Halogenation can significantly affect the molecule's electronic properties, binding interactions, and metabolic stability. The type of halogen and its placement on the indazole ring can modulate inhibitory potency against a range of enzymes and receptors. rsc.org
Positional Effects of Bromine and Chlorine
The specific placement of bromine at the C6 position and chlorine at the C3 position is critical to the activity of the title compound.
C6-Position (Bromine): The C6 position of the indazole ring is a common site for substitution in the development of kinase inhibitors and other therapeutic agents. nih.gov Studies on various indazole series have shown that introducing a hydrophobic group, such as a halogen, at the C6 position can be beneficial for anti-cancer activity. nih.gov For instance, the synthesis of 6-bromo-1H-indazole is a key step in creating derivatives with potential anticancer and antimicrobial properties. nih.govresearchgate.net The bromine at C6 can engage in halogen bonding and hydrophobic interactions within target protein pockets, enhancing binding affinity.
C3-Position (Chlorine): The C3 position is also a pivotal point for substitution. The introduction of a chlorine atom at C3, as seen in derivatives like 3-chloro-6-nitro-1H-indazole, has been explored for developing antileishmanial agents. nih.gov In some kinase inhibitors, modifications at the C3 position are crucial for activity. nih.gov However, in other series, adding a chlorine to a substituent at the C3 position has been shown to reduce potency, indicating that the direct attachment and context of the chlorine atom are critical. nih.gov The differential reactivity between a C3-chloro and a C6-bromo substituent can also be exploited for selective chemical modifications, allowing for the synthesis of diverse compound libraries.
Influence of Halogenation on Lipophilicity and Membrane Penetration
Halogenation generally increases the lipophilicity of a molecule, a property that governs its ability to cross biological membranes.
Membrane Penetration: The ability to cross cell membranes is crucial for targeting intracellular proteins like kinases or microbial enzymes. By increasing lipophilicity, the bromo- and chloro-substituents on the indazole ring are expected to facilitate better membrane penetration compared to non-halogenated analogues, a key factor for both anticancer and antimicrobial efficacy. nih.govnih.gov
Role of the Methoxy (B1213986) Group in Modulating Activity
The methoxy group (-OCH₃) at the C4 position also plays a significant role in defining the compound's biological profile. Methoxy groups are prevalent in many drug molecules, where they can influence binding, physicochemical properties, and metabolic pathways. nih.gov
Electronic and Steric Effects: The C4-methoxy group is an electron-donating group, which can modulate the electronic distribution of the indazole ring system. This can influence the strength of interactions with biological targets. acs.org In studies of CCR4 antagonists, methoxy or hydroxyl groups at the C4 position of the indazole ring were found to be among the more potent substituents. acs.org
Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding site. researchgate.net Furthermore, the methyl portion can engage in favorable hydrophobic or van der Waals interactions. In some kinase inhibitors, a methoxy group has been shown to pack deep into hydrophobic pockets, securing the ligand within its target. nih.gov
Structure-Activity Relationship (SAR) for Specific Biological Targets
The combination of the 6-bromo, 3-chloro, and 4-methoxy substituents creates a unique pharmacological profile that can be analyzed for specific therapeutic areas.
Structural Determinants for Anticancer Activity
The indazole scaffold is a core component of numerous approved and investigational anticancer drugs that function as kinase inhibitors. nih.govnih.gov The specific substituents on 6-Bromo-3-chloro-4-methoxy (1H)indazole are pertinent to this activity.
Halogens (C6-Br, C3-Cl): The presence of a halogen at the C6 position is a feature in several potent kinase inhibitors. nih.gov The bromine at C6 can contribute to hydrophobic interactions in the ATP-binding pocket of kinases. While a C3-substituent is also common, the effect of a simple chloro group can vary. In one study, exchanging hydrophilic and hydrophobic groups between the C3 and C6 positions was investigated to maintain anti-cancer activity. nih.gov
Methoxy Group (C4-OCH₃): A methoxy group can be crucial for potency. For instance, in a series of indazole derivatives, a compound featuring a 3,5-dimethoxystyryl group at C3 showed potent growth inhibitory activity against several cancer cell lines. rsc.org This highlights the positive contribution of methoxy groups to anticancer efficacy, likely through enhanced target binding. rsc.orglongdom.org
The following table summarizes the anticancer activity of selected indazole derivatives, illustrating the impact of various substitution patterns.
| Compound | Substitutions | Target Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Compound 6o | Piperazine-indazole derivative | K562 (Leukemia) | 5.15 | nih.gov |
| Compound 2f | (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole | 4T1 (Breast Cancer) | 0.23 | rsc.org |
| Compound 2f | (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole | A549 (Lung Cancer) | 1.15 | rsc.org |
| Compound 8a | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-5-carboxamide | PC-3 (Prostate) | 6.21 | sioc-journal.cn |
| Compound 14a | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-6-formamide | PC-3 (Prostate) | 6.43 | sioc-journal.cn |
Structural Determinants for Antimicrobial Efficacy
Indazole derivatives have also been widely investigated for their antimicrobial properties against various bacterial and fungal pathogens. researchgate.netorientjchem.org
Halogens (C6-Br, C3-Cl): Halogenated indazoles are frequently synthesized to explore their antimicrobial potential. mdpi.com The 6-bromo-1H-indazole scaffold, in particular, has been used to create analogues with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The mechanism may involve the inhibition of essential bacterial enzymes responsible for processes like DNA replication or cell wall synthesis. researchgate.net
Methoxy Group (C4-OCH₃): The role of a methoxy group in antimicrobial activity can be complex. In some series, it contributes positively to the activity. For example, derivatives of 2-amino-6-methoxybenzothiazole (B104352) have shown antimicrobial effects. researchgate.net The methoxy group can enhance binding to microbial enzymes or improve cell penetration. researchgate.net
The table below presents the antimicrobial activity of representative indazole compounds.
| Compound Series | General Structure | Activity Noted | Target Organisms | Source |
|---|---|---|---|---|
| Indazole Derivatives (5a, 5b, 5i, 5j) | N-methyl-3-aryl indazoles | Excellent inhibitory activity | Various bacterial strains | orientjchem.org |
| Indazole-Triazole Analogues | 1,2,3-Triazole derivatives of 6-bromo-1H-indazole | Moderate to good inhibition | Bacterial and fungal strains | researchgate.netbanglajol.info |
| 2-phenyl-2H-indazole derivatives (8, 10) | Contain 4-chlorophenyl or 4-(methoxycarbonyl)phenyl groups | Potent antiprotozoal activity | E. histolytica, G. intestinalis, T. vaginalis | mdpi.com |
| 3-chloro-6-nitro-1H-indazole derivative (13) | Triazole derivative | Promising growth inhibitor | Leishmania major | nih.gov |
Structural Determinants for Kinase Inhibition
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. The specific substitutions on the indazole ring of this compound play a crucial role in its potential interactions with the ATP-binding site of various kinases.
The core indazole structure serves as a bioisostere for purine, enabling it to form key hydrogen bond interactions with the hinge region of the kinase domain. The nitrogen atom at position 1 (N1) and the exocyclic amino group often act as hydrogen bond donors and acceptors.
Research into indazole-based kinase inhibitors has highlighted the importance of substituents at various positions for achieving potency and selectivity. For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, an N-(1H-indazol-6-yl)benzenesulfonamide core structure was utilized. nih.gov Modifications on this scaffold demonstrated that different groups significantly impact inhibitory activity.
Similarly, studies on AXL kinase inhibitors, which belongs to the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, have utilized an indazole-based scaffold. nih.gov Fragment-based screening and subsequent optimization led to potent inhibitors, with the indazole core making critical binding interactions. nih.gov The X-ray crystal structure of a related analog complexed with the MER kinase domain revealed these key interactions. nih.gov
In the context of p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors, structure-based drug design has been employed to develop indazole derivatives. acs.org Modifications at the N1 and N2 positions of the indazole ring were explored to understand the structure-activity relationships (SARs) by probing hydrophobic regions within the kinase. acs.org
The substitutions on This compound are significant:
6-Bromo: The bromine atom at the C6 position can serve as a synthetic handle for introducing further modifications through cross-coupling reactions. evitachem.com It can also form halogen bonds with the protein backbone, potentially enhancing binding affinity.
3-Chloro: The chlorine at the C3 position can influence the electronics of the ring system and participate in hydrophobic interactions within the binding pocket.
4-Methoxy: The methoxy group at the C4 position can modulate solubility and metabolic stability, and its oxygen atom may act as a hydrogen bond acceptor.
Table 1: Examples of Indazole-Based Kinase Inhibitors and Their Activities
| Compound | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| CFI-400437 | PLK4 | 0.6 nM | nih.gov |
| CFI-400945 | PLK4 | 2.8 nM | nih.gov |
| YLT-11 | PLK4 | Data not specified | nih.gov |
| Compound K22 | PLK4 | 0.1 nM | nih.gov |
| Indazole Derivative 98 | FGFR1 | 15.0 nM | nih.gov |
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping and molecular hybridization are powerful strategies in drug discovery to identify novel chemotypes with improved properties. The indazole scaffold is frequently employed in such strategies due to its bioisosteric relationship with other key heterocycles like indole (B1671886) and benzimidazole. evitachem.comresearchgate.net
A notable example of scaffold hopping involves the transformation of indole-based inhibitors into indazole-containing compounds. nih.govrsc.org This approach was successfully used to convert Myeloid Cell Leukemia 1 (MCL-1) selective inhibitors into dual MCL-1/B-cell lymphoma 2 (BCL-2) inhibitors. nih.govrsc.org The rationale was that the indazole core could preserve the essential spatial relationship of key binding groups while offering a new chemical entity. nih.gov
Molecular hybridization involves combining pharmacophoric elements from different molecules to create a new hybrid compound with enhanced activity or a dual mode of action. Indazole derivatives have been synthesized using this strategy to target various biological targets. For instance, a series of 1H-indazol-3-amine derivatives were designed and synthesized as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors by employing scaffold hopping and molecular hybridization techniques. nih.gov
The compound this compound, with its distinct substitution pattern, represents a valuable starting point or intermediate for applying these strategies. The bromine at C6 is particularly useful as a synthetic handle for coupling with other molecular fragments, facilitating the creation of hybrid molecules. evitachem.com
Fragment-Based Drug Design in Indazole Research
Fragment-Based Drug Design (FBDD) is a method for identifying small chemical fragments that bind weakly to a biological target. youtube.com These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. youtube.com The indazole scaffold has been successfully utilized in FBDD campaigns.
One such campaign led to the discovery of novel indazole-based inhibitors of AXL kinase. nih.gov An indazole fragment hit was identified through high-concentration screening and was rapidly optimized by screening an expanded library of fragments. nih.gov Subsequent optimization, guided by docking studies, resulted in a potent inhibitor. nih.gov
Another application of FBDD with indazoles was in the development of Histone Deacetylase (HDAC) inhibitors. nih.gov Through fragment-based virtual screening and bioisosterism strategies, novel indazole derivatives were designed and synthesized, leading to potent inhibitors of HDAC1, HDAC2, and HDAC8. nih.gov
The principles of FBDD are highly applicable to derivatives like this compound. The core indazole structure itself can be considered a valuable fragment. The substituents (bromo, chloro, methoxy) provide specific vectors for fragment growth or linking, allowing medicinal chemists to explore the chemical space around the core scaffold to achieve desired potency and selectivity against a target of interest. For example, the bromine at the 6-position is an ideal point for linking to other fragments via established chemical reactions. researchgate.net
Mechanistic Investigations of Biological Activity
Modulation of Cellular Pathways by Indazole Derivatives
Indazole derivatives exert their biological effects by intervening in fundamental cellular pathways that control cell fate and function.
The ability of cancer cells to proliferate uncontrollably is a hallmark of the disease, making the cell cycle a prime target for therapeutic intervention. Certain indazole derivatives have been shown to disrupt this process, leading to a halt in cell division. For instance, studies on the 1H-indazole-3-amine derivative, compound 6o , demonstrated that it could arrest the cell cycle in the G0/G1 phase in K562 chronic myeloid leukemia cells. nih.govnih.gov As the concentration of compound 6o increased, the population of cells in the G0/G1 phase grew, with a corresponding decrease in the S phase population. nih.gov Another indazole derivative, W24 , was found to induce G2/M cell cycle arrest in HGC-27 gastric cancer cells by regulating proteins such as Cyclin B1. bohrium.com Similarly, other research has noted that some indazole derivatives can cause cell cycle arrest and apoptosis, with one compound showing an ability to arrest the cell cycle at the G2/M phase. nih.gov
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A significant mechanism of action for many anticancer indazole derivatives is the induction of apoptosis. nih.gov For example, the indazole derivative 2f was shown to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.govacs.orgacs.org This was linked to the mitochondrial apoptotic pathway, evidenced by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). nih.govacs.orgacs.org
Further investigation into the molecular machinery of apoptosis revealed that these compounds modulate key regulatory proteins. Treatment with derivatives like 2f and 6o led to the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.govnih.govacs.orgacs.org This shift in the balance between pro- and anti-apoptotic proteins is a critical step in initiating the apoptotic cascade. nih.govacs.org Novel indazole-based compounds have also been found to enhance TRAIL-induced apoptosis in hepatocellular carcinoma, indicating their potential to sensitize cancer cells to other therapeutic agents.
Signal transduction pathways are complex communication networks that govern cellular activities like growth, proliferation, and survival. Dysregulation of these pathways is common in diseases like cancer. Indazole derivatives have been developed to target several of these critical signaling cascades.
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is frequently over-activated in tumor cells, promoting their growth and proliferation. bohrium.com A series of 3-amino-1H-indazole derivatives were synthesized and found to inhibit this pathway. bohrium.com The compound W24 , for instance, exhibited broad-spectrum antiproliferative activity by targeting this cascade. bohrium.com Another class of 4,6-disubstituted-1H-indazole derivatives was developed as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.
ERK1/2 (MAPK1) Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) family, is crucial for transmitting signals from the cell surface to the nucleus to control gene expression and prevent apoptosis. Several indazole derivatives have been identified as potent inhibitors of ERK1/2. For example, a series of 1H-indazole amide derivatives showed excellent enzymatic and cellular activity against ERK1/2. Molecular docking studies of other indazole-sulfonamide derivatives suggested they are promising inhibitors of MAPK1, a key component of this pathway.
RAS-GTP Pathway: The RAS proteins are small GTPases that act as molecular switches in cellular signaling. Mutations in RAS genes are major oncogenic drivers. The exchange of GDP for GTP, which activates RAS, is catalyzed by factors like Son of sevenless homolog 1 (SOS1). Interestingly, some novel indazole derivatives have been discovered to act as SOS1 agonists. These compounds enhance the levels of active RAS-GTP and modulate ERK1/2 phosphorylation, presenting a potential therapeutic strategy to modulate RAS signaling. In silico studies have also explored the potential of the indazole derivative Bindarit to inhibit K-Ras activation by binding near its critical switch regions.
Identification and Characterization of Molecular Targets
The biological activities of indazole derivatives are a direct consequence of their interaction with specific molecular targets, primarily enzymes and receptors.
The indazole scaffold has proven to be a versatile template for designing inhibitors and activators of various enzymes.
Kinases: Protein kinases are a large family of enzymes that play a central role in signal transduction, and their dysregulation is a common cause of cancer. Indazole derivatives are well-established as potent kinase inhibitors. Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core. Research has identified indazole-based inhibitors for a wide range of kinases, including:
VEGFR-2: Indazole-pyrimidine-based derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis.
Aurora Kinases: Novel amide derivatives of indazole act as inhibitors of Aurora kinases, which are involved in cell cycle regulation.
FGFR1: [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine was identified as an inhibitor of Fibroblast Growth Factor Receptor 1 with an IC50 value of 100 nM.
Others: The indazole scaffold has been used to develop inhibitors for Interleukin-2-inducible T-cell kinase (ITK), c-Met, and ROCK kinases, among others. nih.gov
Table 1: Examples of Indazole Derivatives as Kinase Inhibitors
| Derivative/Compound | Target Kinase | Reported Activity (IC₅₀) | Source(s) |
|---|---|---|---|
| Pazopanib | VEGFR-2 | 30 nM | |
| Sulfonamide derivative (13i ) | VEGFR-2 | 34.5 nM | |
| Amide derivative (52c ) | Aurora Kinases | 0.79 µM | |
| Compound 1 | FGFR1 | 100 nM | |
| Compound 109 | EGFR T790M | 5.3 nM |
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme overexpressed in many cancers that helps tumors evade the immune system. It has become an attractive target for cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives have been developed as dual inhibitors of IDO1 and the related enzyme TDO. Compound 35 from this series showed potent IDO1 inhibition with an IC₅₀ of 0.74 µM in an enzymatic assay. The indazole scaffold is considered a promising high-affinity heme-binding structure for inhibiting IDO1.
Protein Arginine Deiminase 4 (PAD4): PAD4 is an enzyme that converts arginine to citrulline in proteins. Its dysregulation is implicated in inflammatory diseases and cancer. Specifically, PAD4's role in forming Neutrophil Extracellular Traps (NETs) and regulating the tumor suppressor p53 makes it a compelling therapeutic target. Researchers have identified 4,5,6-trichloroindazole 24 as a highly potent and selective PAD4 inhibitor.
Glucokinase (GK): Glucokinase acts as a glucose sensor in the pancreas and liver, playing a key role in glucose homeostasis. Glucokinase activators are a promising therapeutic approach for type 2 diabetes. A series of novel indazole and pyrazolopyridine-based compounds have been identified as potent glucokinase activators, with compound 42 showing favorable preclinical properties.
Cytochrome P450 51 (CYP51): CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and is a primary target for azole antifungal agents. Research has explored 1H-indazole derivatives as potential inhibitors of CYP51, aiming to develop novel antifungal agents.
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them important drug targets. nih.gov Indazole derivatives have been shown to interact with several GPCRs, acting as both agonists and antagonists.
β3-Adrenergic Receptor: Novel indazole derivatives have been developed as highly potent and selective agonists for the human β3-adrenergic receptor, a target for treating overactive bladder. The initial hit compound 5 had an EC₅₀ of 21 nM but also showed activity at the α₁A-adrenergic receptor. Subsequent optimization led to more selective compounds.
Chemokine-like Receptor 1 (CMKLR1): CMKLR1 is a GPCR with roles in the immune system and inflammatory diseases like psoriasis. A screen of a GPCR-targeting library led to the discovery of a phenylindazole-based hit, which was optimized to yield compound S-26d , a potent and orally available CMKLR1 antagonist with a pIC₅₀ of 7.44.
Cannabinoid Receptors (CB1/CB2): The cannabinoid receptors CB1 and CB2 are therapeutic targets for pain and inflammatory conditions. Structure-activity relationship studies have successfully converted indazole-based full agonists into partial agonists of peripheral cannabinoid receptors. Compound 45 , for example, acts as a partial agonist with an EC₅₀ of 150 nM at hCB1 and 35 nM at hCB2.
G Protein-Coupled Receptor Kinase 2 (GRK2): While not a receptor itself, GRK2 is a kinase that regulates GPCR activity. Hybrid compounds combining indazole and paroxetine (B1678475) motifs have been developed as potent inhibitors of GRK2, demonstrating that the indazole warhead forms strong interactions with the kinase hinge.
Table 2: Interaction of Indazole Derivatives with G-Protein-Coupled Receptors
| Derivative/Compound | Target Receptor | Type of Interaction | Reported Potency | Source(s) |
|---|---|---|---|---|
| Compound 5 | β3-Adrenergic Receptor | Agonist | EC₅₀ = 21 nM | |
| Compound S-26d | CMKLR1 | Antagonist | pIC₅₀ = 7.44 | |
| Compound 45 | Cannabinoid Receptors (hCB1/hCB2) | Partial Agonist | EC₅₀ = 150 nM / 35 nM |
Interaction with Bacterial Enzymes (e.g., DNA gyrase)
The antibacterial potential of indazole derivatives has been a significant area of research, with DNA gyrase identified as a key molecular target. nih.govresearchgate.net DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into the DNA, a process crucial for DNA replication and transcription. nih.govresearchgate.net The enzyme is a validated target for antibacterial drugs, and its inhibition can lead to bacterial cell death. nih.gov
Research has revealed that indazole derivatives can function as potent inhibitors of the GyrB subunit of DNA gyrase. nih.gov This subunit possesses ATPase activity, which powers the DNA supercoiling reaction. By binding to the ATP-binding site of GyrB, these compounds can competitively inhibit the enzyme's function. The inhibition of DNA gyrase by indazole derivatives has been shown to correlate well with their antibacterial activity, suggesting that this is a primary mechanism of their bactericidal or bacteriostatic effects. nih.gov
Structure-activity relationship (SAR) studies on various indazole analogues have provided insights into the structural features required for potent DNA gyrase inhibition and broad-spectrum antibacterial activity. researchgate.net While direct enzymatic assays on 6-Bromo-3-chloro-4-methoxy-1H-indazole are not extensively reported in publicly available literature, the known activity of structurally related indazoles suggests that it likely interacts with and inhibits bacterial DNA gyrase. The bromine, chlorine, and methoxy (B1213986) substitutions on the indazole core of this specific compound would play a crucial role in its binding affinity and inhibitory potency against the enzyme.
Below is a table summarizing the inhibitory activity of some indazole derivatives against DNA gyrase, illustrating the potential of this class of compounds.
| Compound Derivative | Target Enzyme | IC₅₀ (µg/mL) | Reference |
| Indazole Derivative | S. aureus DNA gyrase | 1 | researchgate.net |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | S. aureus DNA gyrase | 0.15 | nih.gov |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | B. subtilis DNA gyrase | 0.25 | nih.gov |
Note: The data in this table is for related indazole and pyrazole (B372694) derivatives and is intended to be illustrative of the potential activity of 6-Bromo-3-chloro-4-methoxy-1H-indazole.
Kinetic Studies of Target Interaction
Kinetic studies are fundamental to understanding the mechanism of action of an inhibitor and quantifying its potency. For enzyme inhibitors, these studies typically involve measuring the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.
For indazole derivatives acting as DNA gyrase inhibitors, kinetic analyses would aim to determine key parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, a study on a potent indazole derivative targeting the enzyme α-glucosidase revealed a competitive inhibition mechanism, indicating that the inhibitor binds to the active site of the enzyme. researchgate.net
In the context of 6-Bromo-3-chloro-4-methoxy-1H-indazole and its potential interaction with DNA gyrase, a kinetic study would likely involve the following:
Enzyme Assays: Measuring the ATPase activity of the GyrB subunit in the presence and absence of the inhibitor. This can be done using various methods, such as monitoring the depletion of ATP or the production of ADP.
Determination of Kinetic Parameters: By plotting the reaction rates against substrate (ATP) concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk plot), the mode of inhibition and the Kᵢ value can be determined. A competitive inhibitor will increase the apparent Michaelis constant (Kₘ) but will not affect the maximum reaction velocity (Vₘₐₓ).
The following table outlines the key kinetic parameters that would be investigated in such a study.
| Kinetic Parameter | Description | Significance |
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Provides a measure of the inhibitor's potency. |
| Kᵢ | The inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | A more precise measure of inhibitor potency, independent of substrate concentration. |
| Mechanism of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive). | Elucidates the mode of action of the inhibitor at the molecular level. |
Computational and in Silico Approaches in Research and Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the structural basis of a compound's biological activity. For the 6-Bromo-3-chloro-4-methoxy (1H)indazole scaffold, docking simulations can elucidate how it might interact with various therapeutic targets.
Binding affinity, often expressed as a negative score in kcal/mol, quantifies the strength of the interaction between a ligand and its target. A lower score typically indicates a more stable and potent interaction. Docking algorithms calculate this value by evaluating the intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
In studies on related 3-chloro-6-nitro-1H-indazole derivatives, molecular docking was used to predict their binding modes and affinity for the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target for antileishmanial drugs. nih.govresearchgate.netnih.gov These analyses demonstrated that indazole derivatives can form highly stable complexes with the enzyme. nih.govresearchgate.netnih.gov A similar approach for this compound would involve docking it into the active sites of various kinases or other enzymes to predict its potential as an inhibitor. The indazole ring is a known bioisostere of purine, enabling it to form key interactions in enzyme active sites.
Table 1: Illustrative Molecular Docking Data for Indazole Analogs This table presents representative data from studies on indazole derivatives to illustrate how binding affinity is reported. Values are not specific to this compound.
| Target Protein | Indazole Derivative Class | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Trypanothione Reductase (TryR) | 3-chloro-6-nitro-1H-indazole | High Stability Predicted | nih.gov |
| p21-Activated Kinase 4 (PAK4) | 6-Chloro-4-aminoquinazoline | -8.5 | |
| Thrombin | Benzoxazole derivative | -9.2 |
Beyond predicting affinity, molecular docking provides a detailed, three-dimensional view of the specific interactions within the active site. For this compound, this analysis would reveal:
Hydrogen Bonding: The indazole nitrogen atoms can act as hydrogen bond donors or acceptors.
Halogen Bonding: The bromine at position 6 and chlorine at position 3 can form halogen bonds, which are specific non-covalent interactions that can significantly improve binding affinity and selectivity.
Hydrophobic Interactions: The benzene (B151609) ring portion of the indazole core can engage in hydrophobic interactions with nonpolar amino acid residues.
Steric Complementarity: The analysis shows how the size and shape of the molecule, including its methoxy (B1213986) group, fit within the target's binding pocket.
In a study of 3-chloro-6-nitro-1H-indazole derivatives targeting the TryR enzyme, docking revealed a network of crucial hydrophobic and hydrophilic interactions responsible for stable binding. nih.govnih.gov Similarly, for kinase targets, the bromo and chloro substituents on related indazole scaffolds are predicted to occupy specific hydrophobic pockets, enhancing inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors.
QSAR models are developed to predict the activity of new, unsynthesized compounds. These models can be two-dimensional (2D), using topological descriptors, or three-dimensional (3D), which considers the 3D alignment of molecules and their interaction fields. nih.govnih.gov
A QSAR study on a series of indazole estrogen analogs successfully identified the structural requirements for selective receptor binding. nih.gov The analysis showed that substitutions at the 3rd position of the indazole nucleus were decisive for selectivity. nih.gov For a series of analogs based on the this compound scaffold, a QSAR model could be constructed to guide the optimization of substituents at various positions to maximize a desired biological effect, such as anticancer activity. nih.gov The goal is to create a statistically robust model with high predictive power, often validated by internal and external testing of the dataset. nih.gov
The power of a QSAR model lies in its descriptors, which quantify the steric, electronic, and hydrophobic properties of a molecule. For this compound, key descriptors would include:
Electronic Descriptors: Atomic charges (e.g., qC1, qC4), dipole moment, and energies of frontier orbitals (HOMO/LUMO). These describe the molecule's ability to engage in electrostatic or polar interactions. nih.gov
Steric Descriptors: Molar refractivity (MR), molecular volume, and surface area. These parameters relate to the size and shape of the molecule and how it fits into a binding site. nih.gov
Hydrophobicity Descriptors: The partition coefficient (logP), which measures a compound's lipophilicity.
In 3D-QSAR studies, the model generates a visual map indicating regions where positive or negative steric bulk and electrostatic charges are favorable or unfavorable for activity, providing a direct roadmap for molecular design. nih.gov
Table 2: Examples of Descriptors for QSAR Analysis
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | Partial Atomic Charge | Electron distribution, potential for polar interactions |
| Steric | Molar Refractivity | Molecular volume and polarizability |
| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |
| Topological | Wiener Index | Molecular branching and compactness |
Virtual Screening and Lead Compound Identification
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This method allows researchers to prioritize a smaller, more promising set of compounds for experimental testing, saving significant time and resources. nih.gov
The this compound core can serve as a query scaffold in a ligand-based virtual screening campaign. In this approach, the known structure is used to search for other molecules in a database that have a similar shape or pharmacophore features. This technique has been successfully used to elaborate hit series for various diseases. nih.gov A virtual screening effort starting with the this compound scaffold could rapidly identify a diverse set of related compounds with the potential for a specific biological activity, providing a foundation for a hit-to-lead campaign. nih.govnih.gov This process is highly effective for discovering novel molecular scaffolds that might not be identified through traditional screening methods. nih.gov
Prediction of Pharmacokinetic Properties (ADMET) through Computational Models
The analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a cornerstone of modern drug discovery, enabling the early identification of compounds with favorable pharmacokinetic profiles. springernature.com In silico ADMET prediction utilizes a range of computational models to estimate these properties for a given molecule. slideshare.net For 6-Bromo-3-chloro-4-methoxy(1H)indazole, various software platforms and web-based tools, such as SwissADME and ADMETlab 2.0, can be employed to predict its drug-likeness and ADMET parameters. youtube.commdpi.com These predictions are typically based on the molecule's structural features and physicochemical properties.
Computational models can predict key ADMET parameters, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. biointerfaceresearch.com For instance, predictions for compounds with similar structural motifs, such as substituted indazoles, often suggest high oral bioavailability. nih.gov The lipophilicity (log P) and topological polar surface area (TPSA) are critical descriptors in these predictions, influencing both absorption and permeability. iaps.org.in While specific data for 6-Bromo-3-chloro-4-methoxy(1H)indazole is not publicly available, a representative ADMET profile can be computationally generated to guide further research.
Table 1: Representative Predicted ADMET Properties for 6-Bromo-3-chloro-4-methoxy(1H)indazole This table presents illustrative data based on computational models for similar heterocyclic compounds. Actual values may vary.
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound may not readily enter the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Implies the compound is not likely to be actively effluxed from cells. |
| Distribution | ||
| Volume of Distribution (VDss) | Low to Moderate | Suggests distribution primarily within the plasma and extracellular fluids. |
| Plasma Protein Binding | High | Indicates a significant portion of the compound may bind to plasma proteins. |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | No | Lower likelihood of interactions with drugs metabolized by this isoform. |
| CYP3A4 Inhibitor | Yes | Potential for significant drug-drug interactions. |
| Excretion | ||
| Total Clearance | Low | Suggests a potentially longer half-life in the body. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Indicates a low likelihood of being a bacterial mutagen. |
| hERG Inhibition | Low risk | Suggests a lower potential for cardiac toxicity. |
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net These methods can provide detailed information on molecular orbitals, charge distribution, and other fundamental properties that govern a molecule's behavior. researchgate.netepstem.net For 6-Bromo-3-chloro-4-methoxy(1H)indazole, DFT calculations can elucidate the influence of its substituent groups—the bromo, chloro, and methoxy moieties—on the indazole core.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. ntu.edu.iq
Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule's surface. The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering insights into how the molecule might interact with biological targets such as enzymes or receptors. chemrxiv.org
Table 2: Representative Calculated Quantum Chemical Parameters for 6-Bromo-3-chloro-4-methoxy(1H)indazole This table presents illustrative data based on DFT calculations (e.g., B3LYP/6-311G level of theory) for analogous halogenated indazole compounds. Actual values may vary.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Reflects the electron-donating capacity of the molecule. |
| LUMO Energy | -1.8 eV | Reflects the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a computational microscope to observe the movement and interactions of a molecule over time. nih.gov These simulations are particularly valuable for understanding how a potential drug molecule, like 6-Bromo-3-chloro-4-methoxy(1H)indazole, interacts with a biological target, such as a protein kinase. nih.govnih.gov By simulating the dynamic behavior of the ligand-protein complex, MD can provide insights into binding stability, conformational changes, and the key interactions that anchor the ligand in the binding site. researchgate.net
In a typical MD simulation, the compound would be docked into the active site of a target protein. The entire system, including the protein, the ligand, and surrounding solvent molecules, is then allowed to evolve over a set period, often on the nanosecond to microsecond timescale. ajchem-a.com The trajectory of this evolution is analyzed to assess the stability of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues, are calculated to quantify movement and flexibility. mdpi.com These simulations can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes, providing a more dynamic and realistic picture of the binding event. springernature.com
Table 3: Representative Endpoints from a Molecular Dynamics Simulation Study This table outlines typical data generated from an MD simulation of a ligand-protein complex, using a substituted indazole as an example. The specific protein target would be chosen based on the therapeutic hypothesis.
| Simulation Parameter/Endpoint | Illustrative Finding | Significance |
|---|---|---|
| Simulation Length | 100 ns | The duration of the simulation to observe the system's dynamics. |
| Ligand RMSD | Stable (e.g., < 2.0 Å) | A stable RMSD suggests the ligand remains securely bound in the active site. |
| Protein RMSF | Low fluctuation in binding site residues | Indicates that the residues interacting with the ligand are relatively stable. |
| Hydrogen Bond Analysis | Persistent H-bonds with key residues | Identifies critical and stable hydrogen bond interactions that anchor the ligand. |
| Binding Free Energy (MM/GBSA) | Favorable (e.g., -50 kcal/mol) | An estimation of the binding affinity, with more negative values indicating stronger binding. |
| Solvent Accessible Surface Area (SASA) | Stable or decreasing SASA of the complex | Suggests the complex remains compact and the ligand is well-buried in the binding pocket. |
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of indazole derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map the connectivity and chemical environment of each atom in the molecule.
For derivatives of 6-Bromo-3-chloro-4-methoxy-1H-indazole, the ¹H NMR spectrum provides critical information. The protons on the aromatic ring exhibit characteristic chemical shifts and splitting patterns. For instance, the protons at positions 5 and 7 on the indazole ring would likely appear as distinct signals, with their exact positions influenced by the electronic effects of the adjacent bromo and methoxy (B1213986) substituents. The methoxy group (-OCH₃) would typically present as a singlet, while the N-H proton of the indazole ring would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbons attached to electronegative atoms like bromine, chlorine, and oxygen will be significantly deshielded, appearing at higher chemical shifts (downfield). The position of substituents on the indazole ring heavily influences the chemical shifts of the aromatic carbons. nih.gov
Table 1: Expected NMR Data for the 6-Bromo-3-chloro-4-methoxy-1H-indazole Scaffold
| Nucleus | Type of Atom | Expected Chemical Shift (ppm) Range | Notes |
| ¹H | Aromatic (C5-H, C7-H) | 6.5 - 8.0 | Shifts and coupling are highly dependent on the substitution pattern. |
| ¹H | Methoxy (-OCH₃) | 3.8 - 4.2 | Typically a sharp singlet. |
| ¹H | Indazole (N1-H) | 10.0 - 13.0 | Often a broad singlet; can exchange with D₂O. |
| ¹³C | Aromatic (C-Br) | 110 - 125 | Carbon directly attached to bromine. |
| ¹³C | Aromatic (C-Cl) | 125 - 140 | Carbon directly attached to chlorine. |
| ¹³C | Aromatic (C-O) | 145 - 160 | Carbon directly attached to the methoxy group. |
| ¹³C | Methoxy (-OCH₃) | 55 - 65 | Aliphatic carbon of the methoxy group. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For 6-Bromo-3-chloro-4-methoxy-1H-indazole (Molecular Formula: C₈H₆BrClN₂O), the molecular weight is approximately 261.5 g/mol .
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of both bromine and chlorine. miamioh.edu Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two peaks of equal intensity separated by 2 mass units (M and M+2). Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these two halogens results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), which provides definitive evidence for the presence of one bromine and one chlorine atom. miamioh.edu
Analysis of the fragmentation patterns under techniques like Electron Ionization (EI-MS) can further confirm the structure. Common fragmentation pathways include the loss of a halogen atom or the methoxy group. miamioh.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
Table 2: Predicted m/z Values for Molecular Ion Adducts of 6-Bromo-3-chloro-4-methoxy-1H-indazole
| Adduct | Formula | Predicted m/z (Monoisotopic) |
| [M+H]⁺ | [C₈H₇BrClN₂O]⁺ | 259.9485 |
| [M+Na]⁺ | [C₈H₆BrClN₂ONa]⁺ | 281.9304 |
| [M+K]⁺ | [C₈H₆BrClN₂OK]⁺ | 297.8044 |
| [M-H]⁻ | [C₈H₅BrClN₂O]⁻ | 257.9328 |
Note: m/z values are based on the most abundant isotopes (⁷⁹Br, ³⁵Cl).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the analysis of 6-Bromo-3-chloro-4-methoxy-1H-indazole, the IR spectrum would display characteristic absorption bands that confirm its structure. The absence of certain peaks can also be used to verify that a chemical transformation has occurred, such as the disappearance of an azide (B81097) stretch after a cycloaddition reaction. researchgate.net
Table 3: Key IR Absorption Bands for 6-Bromo-3-chloro-4-methoxy-1H-indazole
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
| Indazole N-H | N-H Stretch | 3200 - 3500 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methoxy C-H | C-H Stretch (sp³) | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Methoxy (Ether) | C-O Stretch | 1000 - 1300 |
| Aryl Halide | C-Cl Stretch | 700 - 850 |
| Aryl Halide | C-Br Stretch | 500 - 650 |
X-ray Diffraction Studies for Solid-State Structure Determination
Table 4: Data Obtained from a Single-Crystal X-ray Diffraction Analysis
| Parameter | Description |
| Crystal System | The classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms (in Ångströms). |
| Bond Angles | The angles between adjacent bonds (in degrees). |
Chromatographic Techniques (HPLC, Flash Chromatography) for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of synthesized indazole derivatives and the assessment of their purity.
Flash Chromatography is a preparative technique used to isolate and purify the desired compound from a reaction mixture. It utilizes a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate components based on their differential polarity. This method is crucial for obtaining a pure sample for subsequent analysis and testing, and many synthetic protocols for indazoles rely on it for purification. chemrxiv.org
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of the final compound. Due to the aromatic and moderately polar nature of indazole derivatives, reverse-phase HPLC is the most common method. In this setup, the sample is passed through a nonpolar stationary phase column (e.g., C18-modified silica) with a polar mobile phase. The purity is quantified by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 5: Applications of Chromatographic Techniques
| Technique | Primary Application | Scale | Common Stationary Phase | Purpose |
| Flash Chromatography | Isolation & Purification | Preparative (mg to g) | Silica Gel | To separate the target compound from byproducts and starting materials. |
| HPLC | Purity Assessment | Analytical (µg to mg) | C18 Reverse-Phase | To determine the percentage purity of the final product with high accuracy. |
Future Perspectives and Research Directions
Development of Novel Indazole Derivatives with Enhanced Potency and Selectivity
A primary focus of ongoing research is the rational design and synthesis of novel indazole derivatives with superior potency and selectivity for their biological targets. nih.gov This involves meticulous structure-activity relationship (SAR) studies, where systematic modifications of the indazole core are performed to enhance desired interactions with a target protein while minimizing off-target effects. nih.gov
For instance, research on indazole derivatives as β3-adrenergic receptor (AR) agonists demonstrated that modifying the 3-substituent of the indazole ring was crucial for improving selectivity. nih.gov An initial hit compound showed potent β3-AR agonistic activity but also acted on the α1A-AR. nih.gov Strategic modification led to a new compound with maintained potency and over 769-fold selectivity for the β3-AR. nih.gov Similarly, in the development of phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, optimization of a lead indazole compound through structure-based design resulted in clinical candidates with high selectivity over other PI3K isoforms. acs.org
The development of selective estrogen receptor degraders (SERDs) also highlights this approach. acs.org By replacing a 6-hydroxybenzothiophene group in a lead compound with a 6H-thieno[2,3-e]indazole and modifying other parts of the molecule, researchers identified a candidate with potent ERα degradation, improved pharmacokinetic properties, and robust antitumor efficacy. acs.org These examples underscore a continuing trend: using complex scaffolds like 6-bromo-3-chloro-4-methoxy-1H-indazole as a template to build derivatives with precisely engineered biological activities.
Table 1: Example of Lead Optimization for Indazole Derivatives
| Compound Type | Target | Lead Compound Activity | Optimized Derivative Activity | Key Modification | Reference |
|---|---|---|---|---|---|
| β3-AR Agonist | β3-AR / α1A-AR | EC50 = 21 nM (β3) / 219 nM (α1A) | EC50 = 13 nM (β3) / >10,000 nM (α1A) | Modification of indazole 3-substituent | nih.gov |
| ROCK Inhibitor | ROCK I | IC50 = 6.7 µM | IC50 = 0.17 µM | Optimization of N-substituted prolinamido moiety | nih.gov |
| SERD | Estrogen Receptor | Lead: LSZ102 | Potent ERα degradation, superior PK properties | Replacement of scaffold with thieno[2,3-e]indazole | acs.org |
Exploration of New Biological Targets and Therapeutic Applications
The versatility of the indazole scaffold allows it to interact with a wide range of biological targets, opening doors to new therapeutic applications. nih.govnih.gov While historically prominent in oncology as kinase inhibitors, indazole derivatives are increasingly being explored for other roles. nih.govrsc.org Patent reviews and recent studies show applications in treating inflammation, neurodegenerative disorders, and infectious diseases. nih.govorientjchem.org
New biological targets for indazole-based compounds are continually being identified. Examples include:
Rho Kinase (ROCK): Indazole derivatives have been developed as potent ROCK inhibitors, showing potential as vasorelaxant agents for treating hypertension. nih.gov
Receptor-Interacting Protein 2 (RIP2) Kinase: A highly selective inhibitor based on a 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine scaffold was identified for treating chronic inflammatory diseases. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole derivatives have been assessed as potent FGFR inhibitors for cancer therapy. nih.gov
Trypanothione (B104310) Reductase (TryR): In the search for new antiparasitic agents, 3-chloro-6-nitro-1H-indazole derivatives were found to be promising inhibitors of the Leishmania TryR enzyme. nih.govnih.gov
Bacterial Enzymes: Indazoles are being investigated for their potential to inhibit bacterial cell wall synthesis, targeting enzymes like glutamate (B1630785) racemase in Mycobacterium tuberculosis. researchgate.netresearchgate.net
This expansion into new target spaces suggests that scaffolds like 6-Bromo-3-chloro-4-methoxy-1H-indazole could serve as starting points for developing drugs against a diverse set of diseases, including bacterial, fungal, and parasitic infections. orientjchem.orgnih.govnih.gov
Table 2: Selected Biological Targets and Therapeutic Applications of Indazole Derivatives
| Biological Target | Therapeutic Application | Example Scaffold/Derivative | Reference |
|---|---|---|---|
| Protein Kinases (e.g., Pim, EGFR, ALK) | Anticancer | 6-azaindazoles, 3-aminoindazoles | nih.gov |
| Rho Kinase (ROCK) | Hypertension | N-substituted prolinamido indazoles | nih.gov |
| β3-Adrenergic Receptor | Metabolic Disorders | Substituted indazole derivatives | nih.gov |
| Trypanothione Reductase (TryR) | Antileishmanial | 3-chloro-6-nitro-1H-indazole derivatives | nih.govnih.gov |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 1H-indazole analogs | researchgate.net |
| Glutamate Racemase | Antitubercular | Indazole derivatives | researchgate.net |
Integration of Multidisciplinary Approaches for Drug Discovery
Modern drug discovery relies on the convergence of multiple scientific disciplines. The development of indazole-based therapeutics increasingly involves a synergistic workflow combining computational chemistry, synthetic organic chemistry, and high-throughput biological screening. researchgate.netdoi.org
Computational Design: In silico methods are now fundamental to the process. researchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how indazole derivatives will bind to target proteins, helping to prioritize which compounds to synthesize. nih.govresearchgate.net This rational, structure-based design approach accelerates the discovery of potent and selective inhibitors. nih.gov
Chemical Synthesis: Insights from computational studies guide synthetic chemists in creating the most promising molecules. doi.org The development of new synthetic methods is crucial for accessing novel chemical space and producing the designed compounds efficiently. nih.gov
High-Throughput Screening (HTS): Once synthesized, libraries of indazole derivatives can be rapidly evaluated for biological activity using HTS techniques. nih.gov HTS allows for the testing of thousands of compounds in a short time, generating vast amounts of data that can, in turn, feed back into computational models to refine the next cycle of design. nih.govmdpi.com
This integrated, cyclical approach, often called the design-make-test-analyze (DMTA) cycle, makes the drug discovery process more efficient and increases the probability of success. nih.gov
Advancements in Synthetic Methodologies for Scalable Production
As promising indazole derivatives move closer to clinical application, the development of robust, efficient, and scalable synthetic methods becomes critical. rsc.org A significant challenge in indazole synthesis is controlling regioselectivity, particularly during N-alkylation, as reactions can often yield a mixture of N1 and N2 isomers. rsc.org
Recent advancements have focused on addressing these challenges:
Catalyst-Based Approaches: The use of transition-metal catalysts (e.g., copper, rhodium, palladium) has greatly enhanced the efficiency and selectivity of indazole synthesis. researchgate.netresearchgate.net For example, a copper-catalyzed intramolecular Ullmann cyclization was developed for a fluorinated indazole synthesis, with high-throughput screening used to find safe and optimal conditions. nih.gov
Scalable and Selective Reactions: Researchers have developed a highly selective N1-alkylation procedure for indazoles that is practical, broad in scope, and has been demonstrated on a 100-gram scale, making it suitable for large-scale manufacturing. rsc.orgrsc.org This method relies on thermodynamic control to avoid the formation of the undesired N2-alkylated product. rsc.org
Green Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic routes. researchgate.net This includes using greener solvents, catalyst-based methods to improve atom economy, and exploring techniques like visible-light-induced reactions. researchgate.net
These advancements are crucial for the eventual manufacturing of drugs based on the 6-Bromo-3-chloro-4-methoxy-1H-indazole scaffold, ensuring that they can be produced economically and safely on an industrial scale. rsc.orgnih.gov
Application of Artificial Intelligence and Machine Learning in Indazole Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of indazole-based drugs. ijettjournal.orgresearchgate.net These technologies can process and learn from vast datasets far beyond human capacity, accelerating nearly every phase of the drug discovery pipeline. researchgate.net
Future applications in indazole research include:
Predictive Modeling: AI/ML algorithms can be trained on existing data from indazole compound libraries to predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds before they are ever synthesized. researchgate.net This allows researchers to focus resources on molecules with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new indazole derivatives optimized for specific properties, such as high affinity for a target protein and good drug-like characteristics. nih.gov
Computer-Aided Synthesis Planning (CASP): AI tools can analyze the structure of a complex target molecule, like a derivative of 6-Bromo-3-chloro-4-methoxy-1H-indazole, and propose the most efficient synthetic routes. nih.gov These programs learn from the vast body of published chemical reactions to suggest pathways, reagents, and conditions, which can significantly reduce development time. nih.gov
Data Analysis: AI can analyze the large, complex datasets generated by HTS and other biological assays to identify subtle structure-activity relationships and potential new biological targets that might be missed by human analysis. researchgate.net
The integration of AI and ML into the multidisciplinary workflow will create a more data-driven, predictive, and automated approach to discovering the next generation of indazole-based medicines. ijettjournal.orgnih.gov
Q & A
Q. What are the standard synthetic routes for 6-Bromo-3-chloro-4-methoxy (1H)indazole, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves halogenation and methoxylation of indazole precursors. For example, refluxing hydrazide derivatives with halogenating agents in polar aprotic solvents like DMSO (65–75°C, 18–24 hours) can yield intermediates, followed by methoxylation . Optimization strategies include:
- Using catalysts like Pd/C or CuI to enhance halogenation efficiency.
- Adjusting solvent polarity (e.g., DMF vs. DMSO) to improve solubility.
- Monitoring reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons in indazole cores appear at δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight (e.g., expected [M+H] for CHBrClNO: ~277.9 Da).
- IR Spectroscopy : Peaks near 1600–1650 cm confirm C=N stretching in the indazole ring .
Q. What are the solubility and storage recommendations for this compound?
Q. What safety precautions are required when handling this compound?
Based on structural analogs, hazards include skin/eye irritation (H315, H319) and acute toxicity (H302). Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via halogenated organic protocols .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution. The bromo and chloro substituents will show high electron density peaks, while methoxy groups require careful modeling to avoid disorder .
- Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., C-Br ~1.90 Å, C-Cl ~1.73 Å) .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Target Selection : Prioritize kinases or GPCRs due to indazole’s affinity for ATP-binding pockets.
- Assay Conditions :
- Use HEK293 or CHO cells transfected with target receptors.
- Test at 1–100 µM concentrations in PBS-buffered media.
- Measure IC via fluorescence-based ATP depletion or calcium flux assays .
- Controls : Include staurosporine (kinase inhibitor) or DMSO vehicle controls.
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Step 1 : Confirm sample purity via HPLC (≥95%).
- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can differentiate between meta- and para-substituted aromatic protons .
- Step 3 : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .
Q. What strategies improve regioselectivity in the synthesis of polysubstituted indazole derivatives?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer halogenation to the 6-position.
- Metal-Mediated Coupling : Use Suzuki-Miyaura reactions for late-stage functionalization of bromo-substituted indazoles .
- Solvent Effects : Polar solvents (e.g., acetonitrile) favor electrophilic substitution at electron-rich positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
